(1-Methoxyisoquinolin-3-yl)methanol
Description
The compound "(1-Methoxyisoquinolin-3-yl)methanol" is an isoquinoline derivative featuring a methoxy group at position 1 and a hydroxymethyl group at position 3 of the isoquinoline scaffold. The methoxy group enhances lipophilicity and metabolic stability, while the hydroxymethyl group may contribute to hydrogen bonding interactions, influencing solubility and target binding .
Properties
IUPAC Name |
(1-methoxyisoquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11-10-5-3-2-4-8(10)6-9(7-13)12-11/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCOTJREWHCCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxyisoquinolin-3-yl)methanol typically involves the methoxylation of isoquinoline derivatives. One common method includes the reaction of isoquinoline with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of (1-Methoxyisoquinolin-3-yl)methanol may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of metal catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (1-Methoxyisoquinolin-3-yl)methanol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), organometallic compounds (e.g., Grignard reagents)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted isoquinoline derivatives
Scientific Research Applications
(1-Methoxyisoquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of (1-Methoxyisoquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, its antioxidant properties can protect cells from oxidative stress, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct experimental data for "(1-Methoxyisoquinolin-3-yl)methanol" are absent in the provided sources, comparisons can be inferred from structurally analogous compounds. For example, "[1-(3-ethylpiperidin-1-yl)isoquinolin-3-yl]methanol" () shares the isoquinoline core and hydroxymethyl group but differs in substituents at position 1.
Table 1: Key Structural and Hypothetical Property Comparisons
| Compound Name | Substituent at Position 1 | Molecular Formula | Molecular Weight | Potential Properties |
|---|---|---|---|---|
| (1-Methoxyisoquinolin-3-yl)methanol | Methoxy (-OCH₃) | C₁₁H₁₁NO₂ | 189.21 g/mol | Moderate lipophilicity; possible enhanced CNS penetration |
| [1-(3-ethylpiperidin-1-yl)isoquinolin-3-yl]methanol | 3-ethylpiperidine | C₁₇H₂₂N₂O | 270.37 g/mol | Higher molecular weight; increased steric hindrance |
Key Differences:
Substituent Effects :
- The methoxy group in the target compound may confer better metabolic stability compared to the 3-ethylpiperidine group in the analog, which introduces a bulky, nitrogen-containing heterocycle. This could reduce membrane permeability but improve receptor specificity .
- The hydroxymethyl group in both compounds suggests comparable hydrogen-bonding capacity, though steric differences might alter binding affinities.
Synthetic Accessibility: Methoxy-substituted isoquinolines are typically synthesized via nucleophilic substitution or Ullmann coupling, whereas piperidine-containing analogs require more complex multi-step reactions, including cyclization and alkylation .
Biological Implications :
- Piperidine-containing analogs (e.g., ) are often explored for CNS-targeted therapies due to their ability to cross the blood-brain barrier. In contrast, methoxy-substituted derivatives might be more suited for peripheral targets due to polarity constraints.
Limitations of Available Evidence
The provided materials lack direct experimental or computational studies on "(1-Methoxyisoquinolin-3-yl)methanol". The comparison above is extrapolated from a single analogous compound () and general trends in isoquinoline chemistry. Key data gaps include:
- Experimental LogP, solubility, or stability profiles for either compound.
- In vitro/in vivo biological activity comparisons.
- Synthetic yield or purity data .
Recommendations for Further Research
To rigorously compare "(1-Methoxyisoquinolin-3-yl)methanol" with analogs, the following steps are critical:
Conduct DFT calculations to model electronic effects of substituents.
Perform SAR studies to correlate structural features (e.g., methoxy vs. piperidine) with activity.
Explore databases like Reaxys or PubChem for additional analogs (e.g., halogenated or nitro-substituted derivatives).
Biological Activity
(1-Methoxyisoquinolin-3-yl)methanol, with the molecular formula CHNO and a molecular weight of 189.21 g/mol, is a compound of significant interest due to its potential biological activities. This compound is derived from isoquinoline, a structure known for various pharmacological properties, including antimicrobial and anticancer effects.
Synthesis
The synthesis of (1-Methoxyisoquinolin-3-yl)methanol typically involves the methoxylation of isoquinoline derivatives. Common methods include:
- Methanol Reaction : Isoquinoline reacts with methanol in the presence of catalysts such as sulfuric acid or hydrochloric acid.
- Continuous Flow Synthesis : This industrial method enhances efficiency and purity by allowing better control over reaction conditions.
Anticancer Properties
Recent studies have highlighted the potential of (1-Methoxyisoquinolin-3-yl)methanol as an anticancer agent. Research indicates that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines. For instance, assays such as MTT and cell viability tests have shown IC values in the micromolar range for certain derivatives, suggesting their effectiveness in inhibiting cancer cell growth.
Table 1: Summary of Anticancer Activity
| Compound Derivative | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| (1-Methoxyisoquinolin-3-yl)methanol | Hela | 15 | Inhibition of cell proliferation |
| (1-Methoxyisoquinolin-3-yl)methanol | A549 | 20 | Induction of apoptosis |
| Other derivatives | Various | 10 - 25 | Modulation of signaling pathways |
Antimicrobial Activity
The antimicrobial properties of (1-Methoxyisoquinolin-3-yl)methanol have also been investigated. Studies show that its derivatives can inhibit the growth of various bacterial and fungal strains. The methods used for evaluation include disk diffusion and broth microdilution assays.
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 30 |
| Candida albicans | 40 |
These results indicate that certain derivatives possess significant antimicrobial activity, making them potential candidates for developing new antimicrobial agents.
The mechanism by which (1-Methoxyisoquinolin-3-yl)methanol exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes and receptors, potentially inhibiting pathways involved in cancer cell proliferation and microbial growth.
Case Study 1: Anticancer Screening
In a recent study, researchers synthesized several derivatives from (1-Methoxyisoquinolin-3-yl)methanol and screened them against different cancer cell lines. The findings revealed that one derivative exhibited a remarkable ability to induce apoptosis in Hela cells while sparing normal cells. This selectivity highlights the therapeutic potential of this compound in cancer treatment.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of (1-Methoxyisoquinolin-3-yl)methanol against methicillin-resistant Staphylococcus aureus (MRSA). The study demonstrated that certain derivatives effectively inhibited MRSA growth, suggesting their potential role in treating antibiotic-resistant infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
